Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
CAS No.:
Cat. No.: VC17399279
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate -](/images/structure/VC17399279.png)
Specification
Molecular Formula | C7H11NO3 |
---|---|
Molecular Weight | 157.17 g/mol |
IUPAC Name | methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate |
Standard InChI | InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3 |
Standard InChI Key | HKDYCDAEOZWGAO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C12CC(CO1)NC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate features a fused bicyclic system with oxygen at position 2, nitrogen at position 5, and a methyl ester group at the bridgehead carbon (position 1). The molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The bicyclo[2.2.1]heptane framework imposes significant ring strain, which enhances reactivity and influences stereochemical outcomes in synthetic pathways .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₁NO₃ |
Molecular Weight | 169.18 g/mol |
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility | Moderate in polar solvents |
LogP (Partition Coefficient) | Estimated 0.5–1.2 (calculated) |
The methyl ester group at position 1 enhances lipophilicity compared to unsubstituted bicyclic analogs, potentially improving membrane permeability in biological systems .
Synthesis and Stereochemical Control
Synthetic Routes from trans-4-Hydroxy-L-Proline
The most efficient synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate derivatives begins with trans-4-hydroxy-L-proline, a commercially available chiral starting material. A modified protocol based on Zhang et al.’s work involves six steps :
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Protection of the Amine:
Benzyloxycarbonyl (Cbz) protection under alkaline conditions (NaOH, CbzCl) yields N-Cbz-trans-4-hydroxy-L-proline with 91% efficiency . -
Esterification:
Reaction with methanol and thionyl chloride (SOCl₂) converts the carboxylic acid to a methyl ester, achieving 96% yield . -
Tosylation:
Tosyl chloride (TsCl) in dichloromethane with triethylamine introduces a leaving group at the hydroxyl position (93% yield) . -
Reductive Cyclization:
Sodium borohydride (NaBH₄) in ethanol/THF mediates stereoselective ring closure, forming the bicyclic scaffold with 100% yield . -
Deprotection:
Hydrogenolysis using 10% Pd/C under H₂ atmosphere removes the Cbz group, yielding the free amine (100% yield) .
Table 2: Critical Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Protection | NaOH, CbzCl, H₂O, 0°C→RT | 91 |
Esterification | SOCl₂, MeOH, 0°C→RT | 96 |
Tosylation | TsCl, DMAP, Et₃N, CH₂Cl₂ | 93 |
Cyclization | NaBH₄, EtOH/THF, 0°C→RT | 100 |
Deprotection | 10% Pd/C, H₂, MeOH | 100 |
Alternative Palladium-Catalyzed Approaches
Palladium-mediated cyclization strategies, such as those reported for 7-azabicyclo[2.2.1]heptane derivatives, offer complementary routes. Sodium hydride (NaH) in dimethylformamide (DMF) promotes heterocyclization of dibromocyclohexyl precursors, yielding bicyclic structures with 52–78% efficiency . While these methods are less explored for the methyl ester variant, they highlight the versatility of transition-metal catalysis in accessing strained bicyclic systems .
Structural Characterization
NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is pivotal for assigning stereochemistry and confirming molecular structure. Key signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include :
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δ 3.72–3.75 ppm: Axial protons adjacent to the oxygen atom.
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δ 3.04–3.07 ppm: Protons near the nitrogen center.
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δ 1.80 ppm: Bridgehead methylene protons.
The ¹³C NMR spectrum reveals distinct carbonyl (C=O) signals at δ 170–175 ppm, confirming the methyl ester functionality .
X-ray Crystallography
X-ray diffraction studies of related bicyclic compounds, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, resolve absolute configurations and correct historical misassignments of endo/exo isomers . For the methyl ester derivative, crystallography would similarly validate bridgehead substituent orientation and ring puckering effects.
Biological Activity and Applications
Enzyme Inhibition
The rigid bicyclic scaffold mimics transition states in enzymatic reactions. For example, 7-azabicyclo[2.2.1]heptane derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets for Alzheimer’s therapy . The methyl ester’s electron-withdrawing effects could enhance binding to catalytic serine residues.
Drug Design and Prodrug Applications
As a morpholine isostere, this compound improves metabolic stability and bioavailability in drug candidates. Its methyl ester may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives .
Industrial and Scalability Considerations
Challenges in Large-Scale Synthesis
Industrial production faces hurdles in stereochemical control and cost-effective purification. Continuous-flow systems and immobilized catalysts (e.g., Pd/C cartridges) are emerging solutions to enhance throughput and reduce racemization .
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